8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine
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Overview
Description
8,8-Difluoro-N,N-dipentylbicyclo[510]octan-1-amine is a chemical compound characterized by its unique bicyclic structure and the presence of fluorine atoms
Preparation Methods
The synthesis of 8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core, followed by the introduction of fluorine atoms and the attachment of the dipentylamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions and employing continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .
Scientific Research Applications
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine involves its interaction with specific molecular targets. The fluorine atoms and the bicyclic structure contribute to its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine can be compared with other similar compounds, such as:
8,8-Difluoro-N,N-dipropylbicyclo[5.1.0]octan-1-amine: Similar structure but with shorter alkyl chains.
8,8-Difluoro-N,N-dipentylbicyclo[4.1.0]heptan-1-amine: Similar structure but with a different bicyclic core.
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-2-amine: Similar structure but with the amine group attached at a different position. The uniqueness of this compound lies in its specific combination of fluorine atoms, bicyclic core, and dipentylamine group, which confer distinct chemical and biological properties
Properties
CAS No. |
823178-54-7 |
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Molecular Formula |
C18H33F2N |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine |
InChI |
InChI=1S/C18H33F2N/c1-3-5-10-14-21(15-11-6-4-2)17-13-9-7-8-12-16(17)18(17,19)20/h16H,3-15H2,1-2H3 |
InChI Key |
SMKJDMFNAFRQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C12CCCCCC1C2(F)F |
Origin of Product |
United States |
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